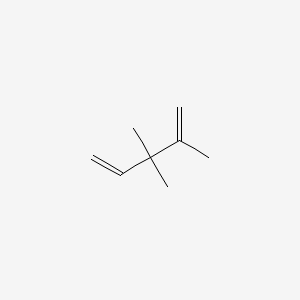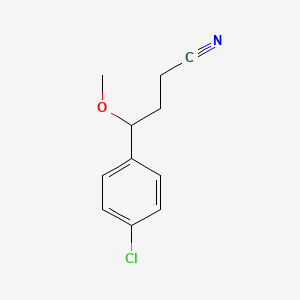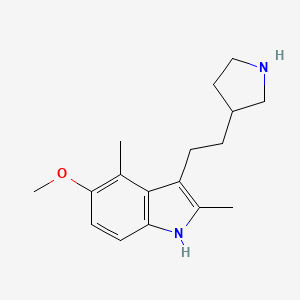
1,4-Cycloundecanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Cycloundecanedione: is an organic compound with the molecular formula C11H18O2 . It is a cyclic diketone, meaning it contains two ketone groups within a ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Cycloundecanedione can be synthesized through several methods. One common approach involves the cyclization of linear diketones under acidic or basic conditions. For example, the cyclization of 1,10-decanedione in the presence of a strong acid like sulfuric acid can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic processes to enhance yield and efficiency. One method includes the hydrogenation of cycloundecene-1,4-dione using a palladium catalyst under high pressure and temperature .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Cycloundecanedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The diketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted cycloundecanedione derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Cycloundecanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: Research is ongoing to explore its potential as a precursor for biologically active molecules.
Medicine: It is being investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: It is used in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of 1,4-Cycloundecanedione involves its interaction with various molecular targets. The diketone groups can form hydrogen bonds and interact with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the structure and function of these molecules, potentially resulting in biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Cyclohexanedione: A smaller cyclic diketone with similar chemical properties but a different ring size.
1,4-Cyclooctanedione: Another cyclic diketone with an eight-membered ring.
1,4-Cyclododecanedione: A larger cyclic diketone with a twelve-membered ring .
Uniqueness
1,4-Cycloundecanedione is unique due to its eleven-membered ring structure, which provides distinct steric and electronic properties compared to other cyclic diketones. This uniqueness makes it valuable in the synthesis of complex molecules and materials .
Eigenschaften
CAS-Nummer |
27567-76-6 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
cycloundecane-1,4-dione |
InChI |
InChI=1S/C11H18O2/c12-10-6-4-2-1-3-5-7-11(13)9-8-10/h1-9H2 |
InChI-Schlüssel |
QDEUSKVYKASGCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(=O)CCC(=O)CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


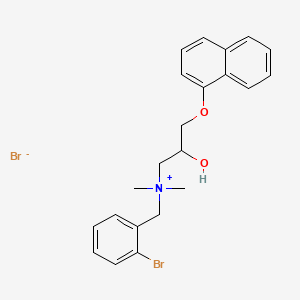
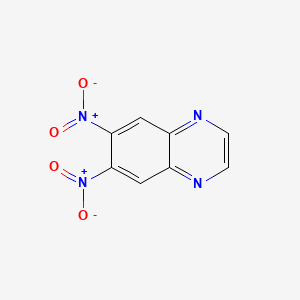
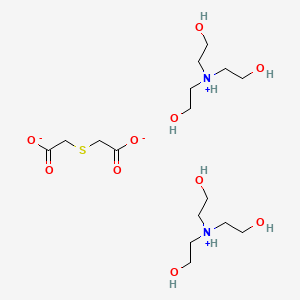
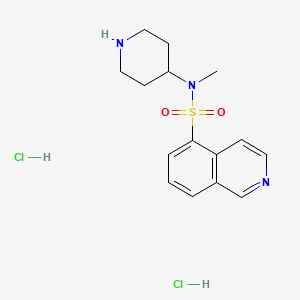
![N-[4-[4-(N-naphthalen-1-yl-4-octylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786794.png)
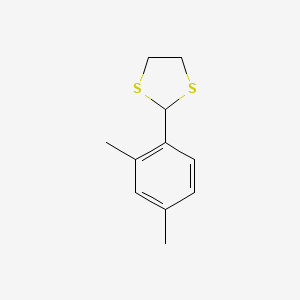
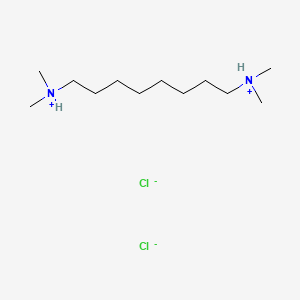
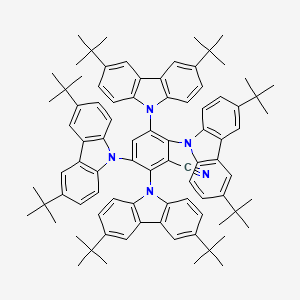
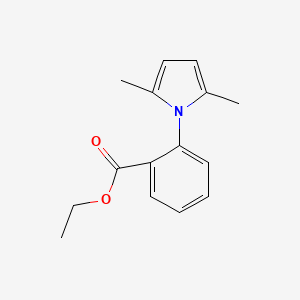
![3-[(Diphenylmethoxy)methyl]pyridine](/img/structure/B13786814.png)
![2-Amino-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B13786820.png)
